molecular formula C18H18N2O6 B11112700 {2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

{2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

Cat. No.: B11112700
M. Wt: 358.3 g/mol
InChI Key: UNNQSDWOUWBKAD-VXLYETTFSA-N
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Description

2-[2-({(E)-2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes methoxyphenoxy and hydrazono groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({(E)-2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of 2-(2-METHOXYPHENOXY)ACETIC ACID: This can be achieved through the reaction of 2-methoxyphenol with chloroacetic acid under basic conditions.

    Hydrazone Formation: The intermediate 2-(2-METHOXYPHENOXY)ACETIC ACID is then reacted with hydrazine to form the hydrazone derivative.

    Final Coupling: The hydrazone derivative is coupled with another phenoxyacetic acid derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-({(E)-2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[2-({(E)-2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-({(E)-2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenoxy and methoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXYPHENOXYACETIC ACID: A simpler analog with similar functional groups but lacking the hydrazono moiety.

    4-ALLYL-2-METHOXYPHENOXYACETIC ACID: Contains an allyl group, which may confer different reactivity and biological activity.

    2-METHOXY-4-NITROPHENOXYACETIC ACID: Contains a nitro group, which can significantly alter its chemical and biological properties.

Uniqueness

2-[2-({(E)-2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID is unique due to the presence of both methoxyphenoxy and hydrazono groups, which provide a combination of reactivity and potential biological activity not found in simpler analogs.

Properties

Molecular Formula

C18H18N2O6

Molecular Weight

358.3 g/mol

IUPAC Name

2-[2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H18N2O6/c1-24-15-8-4-5-9-16(15)25-11-17(21)20-19-10-13-6-2-3-7-14(13)26-12-18(22)23/h2-10H,11-12H2,1H3,(H,20,21)(H,22,23)/b19-10+

InChI Key

UNNQSDWOUWBKAD-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC=C2OCC(=O)O

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=C2OCC(=O)O

Origin of Product

United States

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